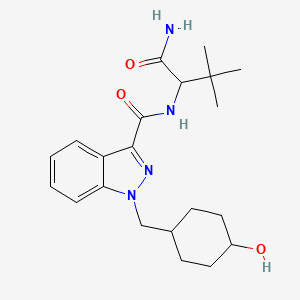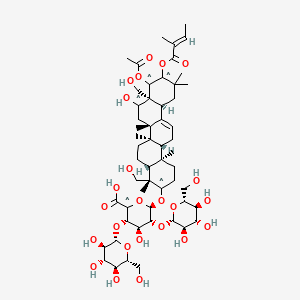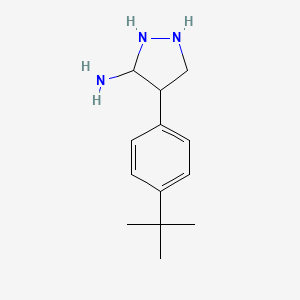
1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-isopropylpiperidine-3-carboxylic Acid is a chemical compound with the molecular formula C14H25NO4. It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a piperidine ring substituted with an isopropyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-isopropylpiperidine-3-carboxylic Acid can be synthesized through a multi-step process. One common method involves the protection of piperidine with a Boc group, followed by the introduction of the isopropyl group at the 3-position. The reaction conditions typically involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and isopropyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 1-Boc-3-isopropylpiperidine-3-carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-isopropylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Free amines or substituted derivatives.
Scientific Research Applications
1-Boc-3-isopropylpiperidine-3-carboxylic Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-isopropylpiperidine-3-carboxylic Acid involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom from unwanted reactions, allowing selective functionalization of other parts of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine.
Comparison with Similar Compounds
1-Boc-3-isopropylpiperidine-3-carboxylic Acid can be compared with other similar compounds, such as:
1-Boc-piperidine-3-carboxylic Acid: Lacks the isopropyl group, making it less sterically hindered.
1-Boc-4-isopropylpiperidine-4-carboxylic Acid: Has the isopropyl group at the 4-position, affecting its reactivity and steric properties.
1-Boc-3-methylpiperidine-3-carboxylic Acid: Contains a methyl group instead of an isopropyl group, influencing its chemical behavior.
The uniqueness of 1-Boc-3-isopropylpiperidine-3-carboxylic Acid lies in its specific substitution pattern, which provides distinct steric and electronic properties, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C14H24NO4- |
|---|---|
Molecular Weight |
270.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)7-6-8-15(9-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17)/p-1 |
InChI Key |
SRVKLZFGRUCUHV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)


![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)
![4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B12351608.png)

![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)



![2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;perchlorate](/img/structure/B12351653.png)
